N-omega-hydroxytriacontanoyl-D-erythro-sphingosine

Skin Barrier ELOVL4 Ceramide Deficiency

Authentic C30 ω-OH Ceramide is the only biochemically competent substrate for PNPLA1-mediated acylceramide synthesis and covalent attachment to involucrin-non-hydroxylated or truncated analogs are inert in these systems. • Gold-standard LC-MS/MS reference for quantifying protein-bound ω-hydroxy ceramides (deficiency benchmarks: 10-25 wt% in atopic dermatitis vs. 46-53 wt% normal). • Optimal C30 chain length for maximal barrier recovery in human skin studies. • Essential for ELOVL4 deficiency rescue and barrier lipid assembly assays.

Molecular Formula C48H95NO4
Molecular Weight 750.3
CAS No. 457100-08-2
Cat. No. B593898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-omega-hydroxytriacontanoyl-D-erythro-sphingosine
CAS457100-08-2
Synonymsw-OH C30 Ceramide (d18:1/30:0)
Molecular FormulaC48H95NO4
Molecular Weight750.3
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O
InChIInChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1
InChIKeyKSVODRGOBYCXKF-HFBOQBPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine (C30 ω-OH Ceramide) Is the Definitive Standard for Epidermal Barrier Research


N-omega-hydroxytriacontanoyl-D-erythro-sphingosine (CAS 457100-08-2), also designated C30(ω-hydroxy) Ceramide (d18:1/30:0), is an ultra-long-chain ω-hydroxy ceramide that functions as an epidermis-specific, essential structural component of the mammalian water permeability barrier . Unlike generic ceramides that primarily serve as membrane lipid constituents, this compound is distinguished by an ω-hydroxyl group on its 30-carbon N-acyl chain, which provides the unique chemical functionality required for covalent attachment to the corneocyte lipid envelope (CLE) . Bioinformatically classified as a human metabolite and an N-(omega-hydroxy-ultra-long chain fatty acyl)sphingosine, it serves as the obligate biosynthetic precursor to the protein-bound ceramides and acylceramides that form the functional scaffold of the stratum corneum .

Generic Ceramide Substitution Cannot Replicate N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine's Covalent Barrier Architecture


Substituting C30 ω-OH Ceramide with a non-hydroxylated analog, a shorter-chain ω-hydroxy ceramide, or a pre-esterified acylceramide fundamentally alters the resulting lipid architecture and confounds experimental interpretation. The ω-hydroxyl moiety is the sole chemical handle for covalent esterification to involucrin on the corneocyte surface, a step obligatory for forming the corneocyte lipid envelope . Non-hydroxylated ceramides, such as C30 Ceramide (d18:1/30:0, CAS 871540-97-5), cannot participate in this protein-lipid crosslinking chemistry. Furthermore, chain-length specificity studies demonstrate that ceramides with acyl chains of C24–C30 confer significantly greater barrier recovery, hydration, and stratum corneum cohesion than C16–C18 species in human skin ; C30 ω-OH Ceramide thus occupies the optimal intersection of ultra-long chain length and terminal hydroxyl functionality. Any deviation from this specific structure—by truncation, dehydroxylation, or premature esterification—breaks the covalent linkage pathway and misrepresents the native biological system.

Quantitative Differentiation of N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine Against Closest Analogs


ELOVL4 Deficiency Selectively Depletes C30 ω-OH Ceramide, Causing Lethal Barrier Defects Not Rescued by Shorter-Chain Ceramides

Genetic ablation of the fatty acid elongase ELOVL4 in mice produces a highly selective deficiency: C30 ω-OH Ceramide is virtually eliminated from the epidermis, while the total protein-bound ω-hydroxyceramide pool collapses and cannot be compensated by shorter-chain (C24–C28) ω-hydroxy ceramide species . This specific depletion results in a lethal neonatal permeability barrier defect, demonstrating that C30 ω-OH Ceramide is a non-redundant, essential structural component that shorter-chain ω-OH ceramides cannot functionally replace .

Skin Barrier ELOVL4 Ceramide Deficiency Cornified Envelope

ω-Hydroxyacids of Barrier Ceramides Are Principally C30–C32, Defining the Native Chain-Length Optimal Range

Comprehensive structural determination of porcine epidermal ceramides reveals that the ω-hydroxyacid moieties of the critical barrier ceramides (Ceramide 1 and Ceramide 6a) are predominantly C30–C32 in chain length . This contrasts with the α-hydroxyacid-containing ceramides (Ceramides 4, 6a, 6b), where the acyl chains are mainly C24–C28 . The data establish that ω-hydroxylated ceramides in the intercellular lipid lamellae are naturally enriched in the C30 species over shorter-chain counterparts, consistent with the covalent binding requirements of the corneocyte lipid envelope.

Lipidomics Stratum Corneum Ceramide Profiling Skin Barrier

ω-Hydroxyl Group Enables Covalent Protein Attachment; Non-Hydroxylated C30 Ceramide (CAS 871540-97-5) Is Chemically Incompetent for CLE Formation

The defining chemical feature of C30 ω-OH Ceramide is its terminal ω-hydroxyl group, which serves as the exclusive nucleophilic site for esterification to glutamic acid residues of involucrin and other cornified envelope proteins . The non-hydroxylated analog, N-triacontanoyl-D-erythro-sphingosine (C30 Ceramide, CAS 871540-97-5), lacks this functional group and is structurally incapable of forming the covalent protein-lipid linkage . Consequently, C30 Ceramide can only participate in non-covalent lamellar lipid organization and cannot contribute to the corneocyte lipid envelope scaffold that is essential for barrier integrity.

Cornified Envelope Protein Lipidation Ceramide Functionality Covalent Binding

Protein-Bound ω-Hydroxyceramide Deficiency in Atopic Dermatitis Provides a Direct Disease-Relevant Quantitative Baseline

In healthy human epidermis, protein-bound ω-hydroxyceramides constitute 46–53 wt% of total protein-bound lipids . In lesional atopic dermatitis skin, this proportion drops dramatically to 10–25 wt%, while non-lesional areas show intermediate depletion (23–28 wt%) . This graded deficiency establishes a direct quantitative relationship between ω-hydroxyceramide levels and clinical barrier competence. As the predominant ω-hydroxyceramide species in barrier tissues, C30 ω-OH Ceramide is central to this deficit, and its restoration represents a targeted therapeutic rationale .

Atopic Dermatitis Biomarker Ceramide Deficiency Stratum Corneum

High-Impact Application Scenarios Where N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine Is the Irreplaceable Choice


Analytical Reference Standard for ω-Hydroxy Ceramide Quantification in Skin Lipidomics

C30 ω-OH Ceramide serves as the gold-standard analytical reference for quantifying protein-bound and free ω-hydroxy ceramide pools in human and animal stratum corneum. Its defined chemical structure (C48H95NO4, exact mass 749.726) enables unambiguous identification by LC-MS/MS in complex lipid extracts, and its established deficiency ranges in atopic dermatitis (10–25 wt% vs. 46–53 wt% normal) provide validated quantitative benchmarks . This compound is essential for calibrating targeted ceramide profiling assays and for normalizing inter-study lipidomic data in dermatological research .

In Vitro Reconstitution of Covalent Corneocyte Lipid Envelope Assembly

Studies investigating the enzymology of PNPLA1-mediated acylceramide synthesis or the covalent attachment of ceramides to involucrin require ω-hydroxy ceramide as the obligate substrate. C30 ω-OH Ceramide is the native chain-length species found esterified to linoleic acid in the epidermal acylceramide EOS (d18:1/30:0/18:2), and its ω-hydroxyl group is the sole nucleophile for transacylation by PNPLA1 . Non-hydroxylated ceramides are completely inert in these enzymatic systems, making C30 ω-OH Ceramide the only biochemically competent substrate for reconstructing the terminal steps of barrier lipid assembly in vitro .

Skin Barrier Repair Formulation: Chain-Length-Optimized Ceramide for Clinical and Cosmetic Development

Formulators developing ceramide-containing topical products for barrier restoration increasingly seek chain-length-optimized ingredients; data show C24–C30 ceramides significantly enhance barrier recovery, hydration, and stratum corneum cohesion compared to C18 ceramides in human efficacy studies . Among these, C30 ω-OH Ceramide offers the additional advantage of ω-hydroxyl functionality, enabling potential covalent anchoring to the corneocyte surface—a feature absent in non-hydroxylated C24–C30 CER NP formulations . For advanced barrier repair formulations targeting protein-bound ceramide deficiency—such as those for atopic dermatitis or xerosis—C30 ω-OH Ceramide is the only species that chemically recapitulates both optimal chain length and covalent attachment capability.

ELOVL4-Deficiency Disease Models for Ichthyosis and Neurological Disorders

ELOVL4 mutations cause a spectrum of disorders including ichthyosis, spastic quadriplegia, and neurodevelopmental defects, all mechanistically traced to the loss of ultra-long-chain ω-hydroxy ceramides (C30–C36) . C30 ω-OH Ceramide is the primary species depleted in ELOVL4-null epidermis, and its absence directly correlates with neonatal lethal barrier failure . Supplementation studies in ELOVL4-deficient keratinocyte cultures or organotypic skin models require authentic C30 ω-OH Ceramide to test rescue phenotypes; shorter-chain ω-hydroxy ceramides or pre-esterified acylceramides cannot bypass the metabolic block or recapitulate the full barrier restoration that C30 ω-OH Ceramide uniquely provides .

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